N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide
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Overview
Description
N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenylcarbamothioyl group and a sulfonylacetamide moiety. It has garnered significant interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form the phenylcarbamothioyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell division. By binding to the active site of the enzyme, the compound prevents the enzyme from functioning, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide
- N-[(phenylcarbamothioyl)amino]benzenesulfonyl}acetamide
Uniqueness
N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide stands out due to its unique combination of a phenylcarbamothioyl group and a sulfonylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(phenylcarbamothioylamino)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(19)18-23(20,21)14-9-7-13(8-10-14)17-15(22)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUCGUFYHJDMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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